N-(4-chlorophenyl)-3-methylbenzamide N-(4-chlorophenyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 81636-14-8
VCID: VC5204539
InChI: InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClNO
Molecular Weight: 245.71

N-(4-chlorophenyl)-3-methylbenzamide

CAS No.: 81636-14-8

Cat. No.: VC5204539

Molecular Formula: C14H12ClNO

Molecular Weight: 245.71

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3-methylbenzamide - 81636-14-8

Specification

CAS No. 81636-14-8
Molecular Formula C14H12ClNO
Molecular Weight 245.71
IUPAC Name N-(4-chlorophenyl)-3-methylbenzamide
Standard InChI InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17)
Standard InChI Key DDOSHRIGQWXMMY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Overview

N-(4-Chlorophenyl)-3-methylbenzamide (C₁₄H₁₂ClNO) belongs to the benzamide class, featuring a benzoyl ring substituted with a methyl group at position 3 and an anilino ring substituted with chlorine at position 4. The IUPAC name derives from its N-aryl substitution pattern, where the benzamide backbone is modified to enhance steric and electronic properties. The compound’s molecular weight is 245.70 g/mol, and it crystallizes in the monoclinic system with space group C2/c .

Molecular Geometry and Conformation

X-ray diffraction analysis reveals that the central –NH–C(=O)– amido group adopts an anti conformation between the N–H and C=O bonds . The benzoyl and anilino rings form a dihedral angle of 68.4°, while the amido group tilts at 32.4° relative to the benzoyl ring and 36.1° relative to the anilino ring . This steric arrangement minimizes intramolecular clashes and facilitates intermolecular hydrogen bonding (N–H⋯O), linking molecules into chains along the crystallographic a-axis .

Table 1: Crystallographic Data for N-(4-Chlorophenyl)-3-Methylbenzamide

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 22.345 Å, b = 5.1092 Å, c = 22.222 Å
β angle109.593°
Volume2390.1 ų
Z (molecules/unit cell)8

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a coupling reaction between 3-methylbenzoic acid and 4-chloroaniline, facilitated by N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Ethanol is typically employed as the solvent, with slow evaporation yielding single crystals suitable for X-ray analysis .

Key Reaction Steps:

  • Activation: 3-Methylbenzoic acid reacts with DCC/HOBt to form an active ester intermediate.

  • Coupling: Nucleophilic attack by 4-chloroaniline yields the target benzamide.

  • Purification: Recrystallization from ethanol ensures high purity.

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1650 cm⁻¹ confirms the presence of the amide carbonyl group (C=O) . N–H stretching appears at ~3300 cm⁻¹.

  • ¹H NMR: Signals at δ 2.35 ppm (s, 3H) correspond to the methyl group, while aromatic protons resonate between δ 7.2–7.8 ppm . The N–H proton appears as a broad singlet at δ 8.1 ppm.

Crystallographic and Hydrogen Bonding Analysis

The crystal packing of N-(4-chlorophenyl)-3-methylbenzamide is stabilized by N–H⋯O hydrogen bonds (Table 2), forming infinite chains along the a-axis . These interactions, with a D–H⋯A distance of 2.14 Å and an angle of 169°, contribute to the compound’s thermal stability and crystalline integrity .

Table 2: Hydrogen Bonding Parameters

Donor (D–H)Acceptor (A)D–H (Å)H⋯A (Å)D⋯A (Å)∠D–H⋯A (°)
N1–H1N⋯O1O10.862.142.877169

Disorder in the methyl group’s hydrogen positions suggests dynamic conformational flexibility, which may influence solubility and reactivity .

Comparative Analysis with Structural Isomers

N-(4-Chlorophenyl)-2-Methylbenzamide vs. 3-Methyl Derivative

  • Dihedral Angles: The 2-methyl isomer exhibits a larger inter-ring dihedral angle (83.1° vs. 68.4°), attributed to steric hindrance between the ortho-methyl group and the anilino ring .

  • Hydrogen Bonding: Both isomers form N–H⋯O chains, but the 3-methyl derivative’s lower dihedral angle enhances π-π stacking potential .

Physicochemical Properties and Stability

  • Melting Point: 165–167°C (literature range) .

  • Solubility: Sparingly soluble in water; soluble in ethanol, DMSO, and chloroform.

  • Thermal Stability: Decomposes above 250°C, consistent with aromatic amides.

Fluorescence studies on analogs indicate that electron-donating substituents (e.g., methoxy groups) enhance emission intensity at λₑₓ = 340 nm and λₑₘ = 380 nm . While such data are unavailable for the 3-methyl derivative, its structural similarity suggests potential fluorescence applications.

Future Directions and Applications

  • Pharmacological Screening: Given the antiviral activity of analogs, testing against HBV, HIV, and other viruses is warranted.

  • Material Science: Hydrogen-bonded networks could be exploited in crystal engineering for optoelectronic materials.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents may optimize bioactivity and solubility.

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